2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid
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Overview
Description
2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a sec-butyl group and two methyl groups attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butyl and methyl groups on the pyrimidine ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dimethylpyrimidin-5-yl)acetic acid: Lacks the sec-butyl group, which can affect its reactivity and binding properties.
2-(2-Butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid: Similar structure but with a different alkyl group, leading to variations in chemical behavior.
2-(2-(Sec-butyl)-4-methylpyrimidin-5-yl)acetic acid: Has one less methyl group, which can influence its steric and electronic properties.
Uniqueness
The presence of the sec-butyl group and two methyl groups on the pyrimidine ring makes 2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid unique in terms of its steric and electronic characteristics. These structural features can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(2-butan-2-yl-4,6-dimethylpyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C12H18N2O2/c1-5-7(2)12-13-8(3)10(6-11(15)16)9(4)14-12/h7H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
FWMMINMEUAPWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=C(C(=N1)C)CC(=O)O)C |
Origin of Product |
United States |
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